Maropitant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action and Link to Vomiting Control

Maropitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. These drugs block the action of a neuropeptide called substance P, which plays a crucial role in various physiological processes, including the transmission of pain signals and the vomiting reflex. By blocking NK-1 receptors, maropitant effectively prevents substance P from exerting its effects, thereby inhibiting vomiting. This mechanism of action is well-established in scientific literature [].

Studies have demonstrated the efficacy of maropitant in preventing vomiting caused by various stimuli, including chemotherapy-induced emesis, opioid-induced vomiting during anesthesia, and motion sickness in dogs [, ].

Potential Role as an Analgesic Adjunct

Maropitant's ability to block substance P, a key player in pain perception, has led researchers to explore its potential as an adjunct analgesic drug. Studies have shown that maropitant can decrease the minimum alveolar concentration (MAC) of sevoflurane, an inhalational anesthetic, in both dogs and cats []. This suggests that maropitant might contribute to pain management when used alongside other pain medications. However, further research is needed to fully understand its analgesic properties.

Maropitant is a synthetic compound primarily used as an antiemetic in veterinary medicine, specifically for dogs and cats. It is a neurokinin-1 receptor antagonist that effectively prevents vomiting by blocking the action of substance P, a neuropeptide involved in the vomiting reflex. Approved by the U.S. Food and Drug Administration in 2007, maropitant is marketed under the brand name Cerenia and is administered either orally or via subcutaneous injection .

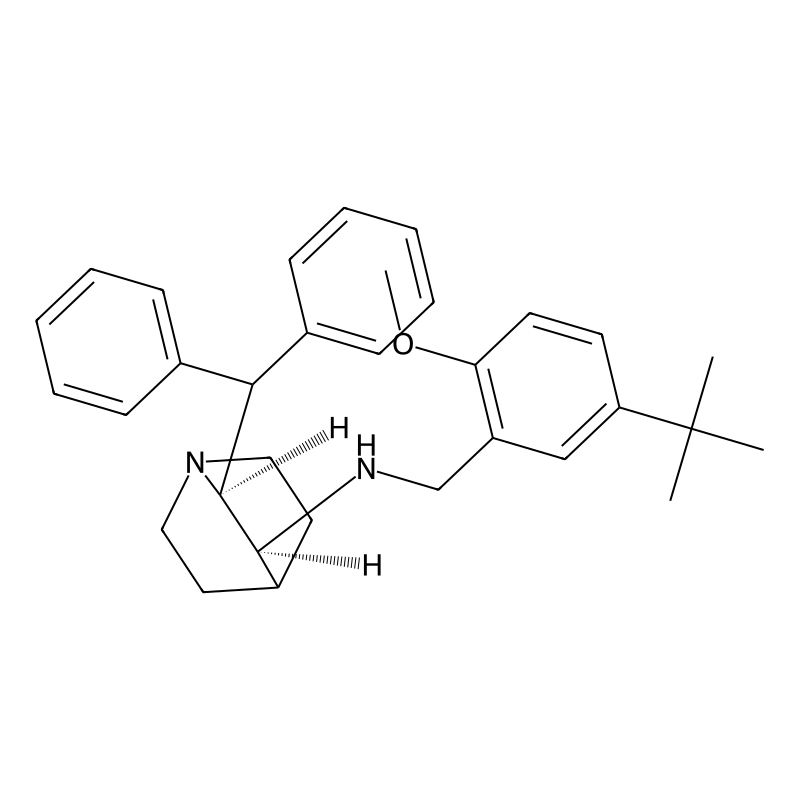

The chemical structure of maropitant is characterized by its complex bicyclic framework and a diphenylmethane moiety, with a molecular formula of C₃₂H₄₀N₂O. Its IUPAC name is (2S,3S)-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine .

- Maropitant is generally well- tolerated in dogs and cats at prescribed doses [, ].

- Safety studies have been conducted to assess its effects in animals [, ]. These studies are essential for regulatory approval by veterinary medicine authorities.

- As with any medication, consult a veterinarian for potential side effects and proper use specific to your pet's needs.

Maropitant undergoes various chemical transformations primarily in the liver through cytochrome P450 enzymes, notably CYP2D15 and CYP3A12. These enzymes facilitate the hydroxylation of maropitant, leading to the formation of multiple metabolites, with CJ-18,518 being the most significant . The drug exhibits non-linear pharmacokinetics, meaning that its clearance does not increase proportionally with dosage due to saturation of metabolic pathways upon repeated administration .

Maropitant's primary biological activity is its role as an antagonist at neurokinin-1 receptors. By inhibiting the binding of substance P to these receptors in both central and peripheral nervous systems, it effectively alleviates nausea and vomiting caused by various stimuli, including chemotherapy agents and motion sickness . Its selectivity for neurokinin-1 receptors over neurokinin-2 and neurokinin-3 receptors allows it to provide a broad spectrum of antiemetic effects without sedation .

The synthesis of maropitant involves several steps that include:

- Formation of Bicyclic Framework: The initial step typically involves constructing the bicyclic core structure through cyclization reactions.

- Introduction of Functional Groups: Subsequent steps introduce various functional groups such as methoxy and tert-butyl groups to enhance pharmacological properties.

- Final Modifications: The final stages involve purification processes such as chromatography to isolate the desired compound from by-products.

While specific synthetic routes are proprietary, they generally rely on established organic synthesis techniques involving nucleophilic substitutions and cyclization reactions .

Maropitant is primarily used in veterinary medicine for:

- Prevention of Vomiting: Effective against vomiting induced by motion sickness or chemotherapy.

- Treatment of Nausea: Alleviates nausea associated with various medical conditions.

- Postoperative Care: Reduces vomiting following surgical procedures in pets.

Its effectiveness has made it a staple in veterinary practices for managing emesis in dogs and cats .

Maropitant has been studied for potential interactions with other medications. Notably:

- CYP450 Interactions: Co-administration with drugs metabolized by CYP2D15 or CYP3A12 may alter maropitant's efficacy or toxicity due to competitive inhibition.

- Drug Combinations: Caution is advised when using maropitant alongside other medications like chloramphenicol, phenobarbital, and nonsteroidal anti-inflammatory drugs due to potential adverse effects .

Clinical studies indicate that while interactions can occur, they are generally manageable under veterinary supervision .

Several compounds share structural or functional similarities with maropitant. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ondansetron | Serotonin receptor antagonist | Anti-nausea in humans | Primarily targets serotonin receptors |

| Aprepitant | Neurokinin receptor antagonist | Anti-emetic in humans | Used for chemotherapy-induced nausea |

| Granisetron | Serotonin receptor antagonist | Anti-nausea in humans | Long half-life compared to ondansetron |

| Palonosetron | Serotonin receptor antagonist | Anti-nausea in humans | Longer duration of action than others |

Maropitant stands out due to its unique mechanism targeting neurokinin-1 receptors specifically within the context of veterinary applications, making it particularly effective for treating emesis in dogs and cats without sedative effects .

The retrosynthetic analysis of maropitant citrate reveals a complex molecular architecture that requires strategic disconnection at key bonds to identify feasible synthetic pathways [1]. The compound contains three distinct structural motifs: a substituted quinuclidine core, a benzhydryl group, and a 2-methoxy-5-tert-butylbenzylamine residue. The retrosynthetic approach identified two primary disconnection strategies targeting the formation of the key intermediate (2S)-2-benzhydryl-3-quinuclidinone and subsequent reductive amination to install the benzylamine residue [1].

Multiple approaches were evaluated for accessing the key intermediate, including direct alkylation methods, transition metal-catalyzed arylation, rearrangement reactions, and silyl-enol ether chemistry [1]. Each approach presented unique challenges related to selectivity, yield, and scalability considerations essential for industrial implementation.

Key Reaction Mechanisms in Quinuclidine Core Formation

Dieckmann Condensation Mechanism

The formation of the quinuclidine core relies fundamentally on Dieckmann condensation chemistry, representing an intramolecular Claisen condensation between two ester groups to form cyclic β-keto esters [2] [3]. The mechanism proceeds through several well-defined steps: initial enolate formation through deprotonation of one ester group by a strong base, followed by nucleophilic attack on the carbonyl carbon of the second ester group [3]. This creates a tetrahedral alkoxide intermediate that subsequently eliminates an alkoxide leaving group to form the cyclic β-keto ester product [3].

The reaction requires a full equivalent of base due to the high acidity of the β-keto ester product, which undergoes deprotonation to form a stabilized enolate [3]. This deprotonation step drives the equilibrium toward product formation and is essential for reaction completion. The Dieckmann condensation works optimally with 1,6-diesters producing five-membered rings and 1,7-diesters yielding six-membered rings [3].

For quinuclidine synthesis, ethyl piperidine-4-carboxylate undergoes condensation with ethyl chloroacetate in the presence of sodium carbonate to form the bicyclic quinuclidine framework [2]. This approach provides an efficient route to 3-quinuclidinone hydrochloride with good yields and avoids the need for expensive catalysts or harsh reaction conditions [2].

Stereoselective Quinuclidine Functionalization

The installation of stereochemistry in quinuclidine derivatives involves several mechanistic pathways depending on the substitution pattern desired. For maropitant synthesis, the formation of the (2S,3S)-configured product requires careful control of reaction conditions and the use of chiral resolution techniques [1]. The conjugate addition of phenylmagnesium bromide to the α,β-unsaturated quinuclidinone system proceeds through nucleophilic attack at the β-position, generating the benzhydryl-substituted intermediate [1].

Dynamic resolution using L-tartaric acid enables separation of the desired (2S)-enantiomer from the racemic mixture [1]. This process exploits differences in solubility between diastereomeric tartrate salts, allowing preferential crystallization of the desired stereoisomer. Subsequent base treatment liberates the enantiomerically enriched product suitable for further synthetic elaboration [1].

The stereochemical outcome of these transformations is influenced by the conformational rigidity of the quinuclidine scaffold, which restricts rotation around key bonds and directs the approach of incoming nucleophiles [4]. The bicyclic nature of quinuclidine creates a chiral environment where the nitrogen lone pair is fixed in a specific orientation, contributing to the observed stereoselectivity [4].

Optimization of Substitution Reactions for Benzhydryl Group Incorporation

Grignard Addition Limitations

The conventional approach for benzhydryl group incorporation utilizes Grignard addition chemistry, specifically the conjugate addition of phenylmagnesium bromide to benzylidene quinuclidinone [1]. However, this method suffers from significant limitations including low conversion rates, byproduct formation, and yields below 50 percent [1]. The primary challenge arises from competing double addition reactions where the Grignard reagent attacks both available electrophilic centers, leading to unwanted bis-arylated products [1].

The formation of these byproducts reduces the overall efficiency of the process and complicates purification procedures. Additionally, the harsh reaction conditions required for Grignard chemistry, including anhydrous solvents and low temperatures, increase operational complexity and manufacturing costs [1].

Alternative Alkylation Strategies

Several alternative approaches were investigated to overcome the limitations of Grignard chemistry [1]. The Mizoroki-Heck arylation approach attempted to shift the mechanism from conjugate addition to transition metal-catalyzed arylation using palladium acetate as catalyst and iodobenzene as the arylating agent [1]. However, this approach failed to produce the desired product under the tested conditions [1].

Silyl-Enol Ether Methodology

The most promising alternative approach utilized silyl-enol ether chemistry to enhance the reactivity of the quinuclidinone starting material [1]. This method involves trapping the enolate form of 3-quinuclidinone with silylating agents such as trimethylsilyl chloride or trimethylsilyl triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base [1].

The resulting silyl-enol ether intermediate undergoes Lewis acid-catalyzed alkylation with benzhydryl halides in the presence of zinc chloride [1]. Optimization studies revealed that trimethylsilyl triflate provided superior results compared to trimethylsilyl chloride, achieving yields of 70 percent for the desired product [1]. The reaction proceeds through an SN1 mechanism where the Lewis acid activates the alkyl halide toward ionization, generating a benzhydryl carbocation that reacts with the electron-rich silyl-enol ether [1].

While this approach demonstrates improved yields compared to Grignard chemistry, the requirement for expensive trimethylsilyl triflate reagent limits its industrial applicability due to cost considerations [1]. The method represents a valuable proof-of-concept for silyl-enol ether alkylation but requires further optimization to achieve economic viability for large-scale production.

Industrial-Scale Purification Strategies

Crystallization-Based Purification

Industrial-scale purification of maropitant and its intermediates relies heavily on crystallization techniques due to their scalability, cost-effectiveness, and ability to achieve high purity levels [7] [8]. Crystallization offers several advantages including the ability to control particle size distribution, crystal morphology, and polymorphic form while simultaneously removing impurities [7]. The process typically achieves yields of 85-95 percent with purity levels exceeding 99 percent, making it ideal for pharmaceutical applications [7].

The crystallization process involves careful control of supersaturation, temperature, and solvent composition to ensure consistent product quality [9]. Cooling crystallization represents the most commonly employed method, where the driving force for crystal formation is generated by reducing temperature to decrease solute solubility [9]. This approach works particularly well for compounds with significant temperature-dependent solubility profiles [9].

Seeding strategies play a crucial role in controlling nucleation and crystal growth, enabling reproducible batch-to-batch consistency [9]. The use of appropriate seed crystals of the desired polymorphic form helps direct crystallization toward the preferred crystal structure while minimizing the formation of undesired polymorphs [9].

Solvent Selection and Optimization

Solvent selection represents a critical parameter in developing robust crystallization processes for maropitant purification [10]. The optimal solvent system typically involves acetone and methyl tert-butyl ether combinations that provide good solubility at elevated temperatures while promoting efficient crystallization upon cooling [10]. These solvents offer the additional advantage of being readily recoverable and recyclable, supporting sustainable manufacturing practices [10].

The solvent system must balance several competing factors including solubility characteristics, crystal morphology, residual solvent levels, and environmental considerations [9]. High-quality solvents with low impurity levels are essential to prevent the incorporation of unwanted materials into the crystal lattice [9]. Additionally, the solvent system should be compatible with downstream processing equipment and safety requirements [9].

Continuous chromatography techniques have emerged as powerful tools for industrial-scale purification, particularly for complex pharmaceutical intermediates [11]. Multicolumn countercurrent solvent gradient purification (MCSGP) technology enables the continuous purification of up to two tons of crude materials while meeting Good Manufacturing Practice standards [11]. This approach offers superior efficiency compared to traditional batch chromatography and enables 24/7 operation for improved productivity [11].

Process Analytical Technology

Modern industrial purification strategies incorporate advanced process analytical technology to monitor and control crystallization processes in real-time [12]. These systems provide continuous feedback on critical quality attributes including concentration, temperature, particle size, and crystal form [12]. Implementation of such monitoring systems enables rapid response to process deviations and helps maintain consistent product quality [12].

The integration of automation and Industry 4.0 technologies further enhances purification efficiency by optimizing operating parameters based on real-time data analysis [12]. This approach supports continuous improvement initiatives and helps identify opportunities for process optimization [12].

Citrate Salt Formation and Crystallization Processes

Salt Formation Chemistry

The formation of maropitant citrate involves the reaction between the free base form of maropitant and citric acid in a 1:1 stoichiometric ratio [10]. This acid-base reaction proceeds through proton transfer from the carboxylic acid groups of citric acid to the basic nitrogen atom of the quinuclidine ring [7]. The resulting ionic interaction creates a stable salt form with improved physicochemical properties compared to the free base [7].

Salt formation offers several advantages for pharmaceutical applications including enhanced solubility, improved dissolution rate, and better chemical stability [7] [13]. Approximately 50 percent of marketed small molecule active pharmaceutical ingredients are administered in salt form, with about 39 percent being basic compounds like maropitant [7]. The citrate counterion is particularly attractive due to its biocompatibility and established regulatory acceptance [7].

The pH conditions during salt formation are critical for ensuring complete conversion and preventing the formation of mixed phases [14]. Typical conditions involve dissolving both components in a suitable solvent system and controlling the pH to ensure optimal salt formation [14]. The reaction is generally performed at elevated temperatures to enhance dissolution rates and reaction kinetics [14].

Crystallization Process Development

The crystallization of maropitant citrate monohydrate requires careful control of multiple parameters to achieve the desired crystal form and quality [10]. The process typically involves dissolving the crude salt in acetone at elevated temperatures (40-50°C) followed by controlled cooling to induce crystallization [10]. The addition of an anti-solvent such as methyl tert-butyl ether helps drive the crystallization process and improve yields [10].

Two polymorphic forms of maropitant citrate have been identified, designated as Form A and Form B [1]. Form A represents the more thermodynamically stable polymorph and is preferred for pharmaceutical applications [1]. Control of the crystallization conditions, including temperature profile, cooling rate, and seeding strategy, is essential for directing formation toward the desired polymorphic form [1].

The incorporation of water into the crystal lattice to form the monohydrate structure occurs through hydrogen bonding interactions between water molecules and the citrate counterion [1]. The hydrate formation provides additional stability to the crystal structure and helps prevent polymorphic transformations during storage [1]. Careful control of humidity and water activity during crystallization and drying operations is necessary to maintain the monohydrate stoichiometry [1].

Drying and Final Processing

The final drying step involves removal of residual solvents while maintaining the monohydrate structure [10]. Typical conditions employ vacuum drying at 70°C for 72 hours to achieve residual solvent levels below pharmacopeial limits [10]. Karl Fischer moisture analysis is used to confirm the appropriate water content for the monohydrate form [10].

Quality control testing throughout the crystallization and drying process ensures that the final product meets all specifications for identity, purity, residual solvents, water content, and crystal form [10]. High-performance liquid chromatography analysis typically shows purity levels exceeding 99.9 percent with no significant impurities detected [10].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

MeSH Pharmacological Classification

ATC Code

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Iopydol

Use Classification

Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients